3-Iodo-alpha-methyltyrosine

Descripción

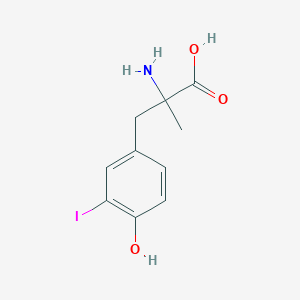

Structure

3D Structure

Propiedades

Número CAS |

14684-02-7 |

|---|---|

Fórmula molecular |

C10H12INO3 |

Peso molecular |

321.11 g/mol |

Nombre IUPAC |

2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15) |

Clave InChI |

KPOIUSXAPUHQNA-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

SMILES canónico |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Otros números CAS |

14684-02-7 |

Sinónimos |

123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |

Origen del producto |

United States |

Synthetic Methodologies for Radiolabeling 3 Iodo Alpha Methyltyrosine

Precursor Chemistry and Iodination Reactions

The successful radiolabeling of 3-Iodo-alpha-methyltyrosine is highly dependent on the choice of precursor and the iodination method. The two main strategies for radioiodination are electrophilic and nucleophilic substitution reactions.

Precursor Chemistry:

For electrophilic iodination, the direct precursor is L-alpha-methyltyrosine. This method involves the direct reaction of the activated aromatic ring of the tyrosine analogue with an electrophilic radioiodine species.

For nucleophilic substitution, a common approach is the use of organotin precursors. An example of such a precursor is N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannnyl-L-phenylalanine ethyl ester. This method, known as iododestannylation, involves the replacement of the trialkylstannyl group (e.g., tributyltin) on the aromatic ring with a radioactive iodine isotope. This technique offers the advantage of regioselective iodination, ensuring the iodine is introduced at the desired position on the molecule.

Iodination Reactions:

Electrophilic Iodination: This is a widely used method for producing radioiodinated IMT. It involves the oxidation of radioiodide (e.g., [¹²³I]NaI) to an electrophilic species, which then reacts with the electron-rich aromatic ring of L-alpha-methyltyrosine. Various oxidizing agents can be employed to facilitate this reaction. Common oxidizing agents include:

Iodogen: This is a mild and efficient oxidizing agent that is widely used. The reaction is typically carried out in a phosphate (B84403) buffer at a neutral pH.

Chloramine-T: This is another effective oxidizing agent, though it can sometimes lead to the formation of chlorinated by-products.

Potassium Iodate and Hydrogen Peroxide: These have also been used, but may result in lower radiochemical yields and more impurities compared to Iodogen.

Iododestannylation: This nucleophilic substitution reaction involves reacting a trialkyltin precursor of alpha-methyltyrosine with a radioiodide solution. This method is particularly useful for producing no-carrier-added (NCA) radioiodinated compounds with high specific activity. The reaction is typically carried out in the presence of an oxidizing agent to facilitate the displacement of the tin group.

Radiochemical Purity and Yield Optimization for Research

Achieving high radiochemical purity and yield is paramount in the synthesis of radiopharmaceuticals for research. Several factors can be optimized to enhance the efficiency of the radiolabeling process for this compound.

Optimization strategies include:

Choice of Oxidizing Agent: As demonstrated in research, the selection of the oxidizing agent significantly impacts the radiochemical yield. For instance, using Iodogen in a phosphate buffer at pH 7 has been shown to achieve a radiochemical yield of up to 85% for L-3-[¹²³I]iodo-α-methyltyrosine. carta-evidence.org

Reaction Time and Temperature: The duration and temperature of the reaction can be fine-tuned to maximize the incorporation of the radioisotope while minimizing the degradation of the precursor and the final product. Electrophilic iodination reactions are often rapid, with significant yields achieved within minutes at room temperature. carta-evidence.org

Precursor Concentration: The amount of the L-alpha-methyltyrosine precursor can be adjusted to optimize the reaction kinetics and the final yield.

Purification Method: Post-synthesis purification is crucial for removing unreacted radioiodide and other impurities. High-performance liquid chromatography (HPLC) is a standard method for purifying the final product and ensuring high radiochemical purity. Simple solid-phase extraction methods have also been developed to provide a rapid purification alternative.

Interactive Data Table: Radiochemical Yield with Different Oxidizing Agents

| Oxidizing Agent | Buffer | pH | Reaction Time (min) | Radiochemical Yield (%) | Reference |

| Iodogen | Phosphate | 7 | 5 | 85 | carta-evidence.org |

| Chloramine-T | Phosphate | 7 | 10 | Lower than Iodogen | carta-evidence.org |

| Potassium Iodate | Phosphate | 7 | 15 | Lower than Iodogen | carta-evidence.org |

| Hydrogen Peroxide | Phosphate | 7 | 20 | Lower than Iodogen | carta-evidence.org |

Note: This table is based on data for the synthesis of L-3-[¹²³I]iodo-α-methyltyrosine.

Automated Synthesis Protocols for Research Scale Production

To improve the consistency, safety, and efficiency of radiopharmaceutical production, automated synthesis modules have been developed for the preparation of this compound. These automated systems are particularly beneficial for research-scale production where multiple batches may be required.

An automated synthesis module typically consists of a series of computer-controlled components that perform the entire synthesis and purification process, including:

Dispensing of reagents and the radioisotope.

Controlling reaction temperature and time.

Performing the purification of the final product, often using solid-phase extraction cartridges or automated HPLC systems.

Formulating the final product in a sterile, injectable solution.

The advantages of automated synthesis include:

Reduced Radiation Exposure to Personnel: Automation minimizes manual handling of radioactive materials.

Improved Reproducibility: Automated systems ensure that the synthesis is performed under identical conditions for each batch, leading to consistent product quality.

Isotopic Variations of this compound and Their Research Implications

This compound can be labeled with various iodine isotopes, each with distinct physical properties that make them suitable for different research applications. The choice of isotope depends on the imaging modality (SPECT or PET) and the specific research question being addressed.

Iodine-123 (¹²³I): This is the most commonly used isotope for SPECT imaging. It has a half-life of 13.2 hours and emits gamma rays with an energy of 159 keV, which is ideal for detection with SPECT cameras. africaresearchconnects.com ¹²³I-IMT is widely used in clinical research for brain tumor imaging. researchgate.netnih.gov

Iodine-124 (¹²⁴I): This is a positron-emitting isotope with a longer half-life of 4.2 days, making it suitable for PET imaging and for studying biological processes that occur over several days. africaresearchconnects.com

Iodine-131 (B157037) (¹³¹I): This isotope emits both beta particles and gamma rays, making it a theranostic agent suitable for both imaging and targeted radiotherapy. africaresearchconnects.com Its longer half-life of 8 days is also a consideration for therapeutic applications.

Iodine-125 (B85253) (¹²⁵I): With a long half-life of 59.4 days, ¹²⁵I is primarily used in preclinical research for in vitro studies and autoradiography. nih.govmdpi.com Its low-energy gamma emission is not ideal for in vivo imaging. nih.gov

The selection of the iodine isotope has significant implications for the research being conducted. For example, ¹²³I-IMT is preferred for high-resolution SPECT imaging of tumor metabolism, while ¹³¹I-IMT could be investigated for its potential as a targeted radiotherapeutic agent. The use of ¹²⁴I-IMT allows for quantitative PET studies of amino acid transport over extended periods.

Interactive Data Table: Properties of Iodine Isotopes Used in IMT Labeling

| Isotope | Half-life | Principal Emissions | Primary Research Application |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron, Gamma | PET Imaging |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma | Theranostics (Imaging and Therapy) |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV), X-ray | In vitro assays, Autoradiography |

Molecular and Cellular Transport Mechanisms of 3 Iodo Alpha Methyltyrosine

Characterization of Amino Acid Transporter Systems

The transport of 3-iodo-alpha-methyltyrosine into cells is predominantly facilitated by carrier-mediated systems designed for the transport of large neutral amino acids. Research has identified System L as the principal transporter for IMT, with other systems potentially playing a minor or cell-type-specific role.

Role of System L (LAT1) Transport

System L, particularly the L-type amino acid transporter 1 (LAT1), is a sodium-independent transporter that is frequently overexpressed in tumor cells to meet their high demand for essential amino acids. snmjournals.org Extensive evidence from studies on various cell lines, including human glioma and small-cell lung cancer cells, indicates that System L is the dominant pathway for IMT uptake. nih.govpsu.edusemanticscholar.org The expression of LAT1 has been shown to be correlated with the transport of IMT in human glioma cells. nih.gov

A hallmark of System L-mediated transport is its independence from sodium gradients. Studies have consistently demonstrated that the uptake of this compound is not affected by the absence of sodium in the extracellular medium. psu.edunih.gov This characteristic distinguishes its transport from other amino acid transport systems, such as System A, which are sodium-dependent. In human monocyte-macrophages, transport of IMT was found to be exclusively sodium-independent in a non-stimulated state. nih.gov This sodium-independent mechanism is a key feature of the transport of IMT via the LAT1 transporter.

The substrate specificity of the transporter responsible for IMT uptake has been elucidated through competitive inhibition studies. The uptake of IMT is significantly inhibited by the presence of other large neutral amino acids, which compete for the same binding site on the LAT1 transporter.

In studies using human glioma cells, the synthetic amino acid analogue 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a specific inhibitor of System L, has been shown to reduce the uptake of IMT by as much as 90-98%. semanticscholar.orgnih.gov Furthermore, experiments in Xenopus laevis oocytes expressing human LAT1 revealed that the uptake of 3-[125I]iodo-α-methyl-L-tyrosine was markedly decreased by several L-isomers of amino acids, including cysteine, leucine, isoleucine, phenylalanine, methionine, tyrosine, histidine, tryptophan, and valine. kanazawa-u.ac.jpnih.gov Some D-isomers, such as D-leucine, D-phenylalanine, and D-methionine, also showed inhibitory effects, although LAT1-mediated uptake demonstrated high stereoselectivity for the L-isomers of tyrosine, histidine, tryptophan, valine, and isoleucine. kanazawa-u.ac.jpnih.gov This broad competitive inhibition profile underscores that IMT shares a common transport pathway with many naturally occurring large neutral amino acids. snmjournals.org The α-methyl group of IMT appears to be crucial for its selectivity towards LAT1 over other transporters like LAT2. snmjournals.org

| Inhibitor | Cell/System Type | Inhibition Effect | Reference |

|---|---|---|---|

| 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | Human Glioma Cells | 90-98% reduction in IMT uptake | semanticscholar.orgnih.gov |

| L-Leucine | Xenopus laevis oocytes expressing hLAT1 | Significant decrease in IMT uptake | kanazawa-u.ac.jpnih.gov |

| L-Phenylalanine | Xenopus laevis oocytes expressing hLAT1 | Significant decrease in IMT uptake | kanazawa-u.ac.jpnih.gov |

| L-Tyrosine | Xenopus laevis oocytes expressing hLAT1 | Significant decrease in IMT uptake | kanazawa-u.ac.jpnih.gov |

| L-Methionine | Xenopus laevis oocytes expressing hLAT1 | Significant decrease in IMT uptake | kanazawa-u.ac.jpnih.gov |

| 2-(methylamino)-isobutyric acid (MeAIB) | Human Glioma Cells | No significant effect on IMT uptake | psu.edunih.gov |

LAT1 functions as an obligatory exchanger, meaning it transports one amino acid into the cell while simultaneously transporting another out of the cell. This phenomenon, known as trans-stimulation, has been observed for this compound. The efflux of preloaded [125I]IMT from Xenopus laevis oocytes expressing hLAT1 was found to be significantly stimulated by the presence of extracellular L-leucine. kanazawa-u.ac.jpnih.gov This suggests an exchange mechanism where the influx of an extracellular amino acid drives the efflux of intracellular IMT via the LAT1 transporter. This bidirectional transport is a key aspect of the dynamic equilibrium of amino acids maintained by System L.

Identification of Other Contributing Amino Acid Transport Systems (e.g., System T)

While System L is the primary transporter for this compound, some evidence suggests the involvement of other transport systems in certain cell types. For instance, it has been reported that System T may also contribute to the transport of IMT in U266 human myeloma cells. kanazawa-u.ac.jp However, in other cell lines, such as human glioma cells, the role of other systems like System A has been largely excluded, as specific inhibitors like 2-(methylamino)isobutyric acid (MeAIB) have no significant effect on IMT uptake. psu.edunih.gov The α-methyl group in IMT is thought to prevent its transport by the System T transporter, TAT1. snmjournals.org In human monocyte-macrophages stimulated with lipopolysaccharides, a minor sodium-dependent transport mechanism, potentially inhibited by L-arginine and MeAIB, was observed in addition to the dominant L-like transport system. nih.gov Studies have also shown that IMT is transported by LAT1 but not by LAT2, another isoform of the L-type amino acid transporter. snmjournals.orgnih.gov

Intracellular Fate and Metabolic Stability

A crucial characteristic of this compound is its metabolic stability. Due to the presence of the α-methyl group, IMT is not a substrate for protein synthesis. nih.gov This means that once it enters the cell, it is not incorporated into proteins, unlike natural amino acids. nih.gov

Research has shown that less than 2% of the radioactivity from radiolabeled IMT is found in the acid-precipitable fraction of cells, with no increase over time, confirming its lack of incorporation into proteins. nih.gov This metabolic inertness is a significant advantage for its use as a tracer for amino acid transport, as its accumulation within the cell is a direct reflection of transporter activity rather than subsequent metabolic processes. The compound remains in the intracellular space until it is transported out of the cell, a process that can be stimulated by the presence of other amino acids, suggesting an exchange mechanism via transporters like LAT1. nih.gov

Preclinical Research Applications and in Vivo Characterization

In Vitro Studies in Non-Human Cell Lines and Tissue Models

Amino Acid Transport Characterization in Specific Non-Human Cell Types (e.g., glioma, lymphoma, colon cancer cell lines)

The transport mechanisms of 3-Iodo-alpha-methyltyrosine (IMT) have been extensively characterized in various non-human cell lines, revealing key insights into its cellular uptake. In cultured human glioma cells (type 86HG-39), the transport of IMT is predominantly mediated by the L-type amino acid transport system. psu.edu This system is known for its sodium-independent exchange of large neutral amino acids. Studies have shown that IMT uptake in these glioma cells is dependent on their proliferative activity, with uptake decreasing as cells transition from the exponential growth phase to the plateau phase. psu.edu

Similarly, in a human small-cell lung cancer cell line (GLC4), investigations confirmed that the L transport system is the most significant contributor to IMT uptake. nih.govrug.nl Over 90% of IMT uptake in these cells was attributed to amino acid transport activity, with uptake being rapid and reaching a plateau within five minutes. nih.govrug.nl

Further research using Xenopus laevis oocytes co-expressing human L-type amino acid transporter 1 (LAT1) and the ancillary protein 4F2hc demonstrated that hLAT1 directly mediates the transport of IMT. kanazawa-u.ac.jpnih.gov The affinity of IMT for the hLAT1 transporter was found to be higher than that of its natural parent compound, tyrosine, with Michaelis-Menten constant (Km) values of 22.6 ± 4.1 µM for IMT and 29.0 ± 5.1 µM for tyrosine. nih.gov This suggests that neither the α-methyl group nor the iodine atom at the 3-position obstructs transport via hLAT1. nih.gov

The table below summarizes the kinetic parameters of IMT and related compounds for the hLAT1 transporter.

| Compound | Km (µM) |

| This compound (IMT) | 22.6 ± 4.1 |

| Tyrosine | 29.0 ± 5.1 |

| 3-Iodo-L-tyrosine (3-I-Tyr) | 12.6 ± 6.1 |

Data sourced from studies on Xenopus laevis oocytes expressing hLAT1. nih.gov

Response to Modulatory Agents and Metabolic Perturbations in Cell Culture (e.g., amino acid esters, probenecid)

The reliance of this compound transport on specific carrier systems has been confirmed through inhibition studies with various modulatory agents. In human glioma cells, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a well-known inhibitor of system L, drastically reduced IMT uptake by 90-98%. psu.edu In contrast, 2-(methylamino)-isobutyric acid (MeAIB), an inhibitor of system A, had no significant effect on IMT uptake, further cementing the primary role of system L in its transport in this cell type. psu.edu

Studies in Xenopus oocytes expressing hLAT1 showed that IMT uptake was significantly decreased by the presence of other large neutral amino acids, particularly L-isomers of leucine, phenylalanine, methionine, tyrosine, tryptophan, and valine, which are known substrates for the L-system. nih.gov This competitive inhibition highlights the shared transport pathway. Furthermore, the efflux of IMT from the oocytes was markedly stimulated by extracellularly applied L-leucine, which is characteristic of the obligatory exchange mechanism of the system L antiporter. nih.gov

In Vivo Animal Model Investigations

Biodistribution and Pharmacokinetics in Experimental Animal Models

In vivo studies in experimental animal models, such as hooded rats bearing HSN tumors, have provided data on the biodistribution and pharmacokinetics of IMT. Following injection, maximum tumor uptake of iodine-125 (B85253) labeled IMT was observed at 15 minutes. nih.gov While the initial uptake was rapid, an improved tumor-to-brain ratio was noted at 24 hours, which is attributed to poorer retention of the tracer in normal brain tissue compared to the tumor. nih.gov

Competition studies in these animal models showed that the brain uptake of IMT could be substantially reduced by the co-administration of another large neutral amino acid, phenylalanine. nih.gov However, this competition had a relatively smaller effect on IMT uptake in the tumor, and no change was observed in skeletal muscle. nih.gov

Assessment of Tracer Uptake in Experimental Tumor Models

The uptake of IMT has been evaluated in several experimental tumor models. In rhabdomyosarcoma (R1M) tumor-bearing rats, the accumulation of iodine-123 labeled IMT in the tumor reached a plateau approximately 10 minutes after injection. nih.govsnmjournals.org

Interestingly, preloading the animals with certain amino acids was found to increase IMT tumor accumulation and image contrast. nih.govsnmjournals.org This effect is thought to be caused by the increased antiporter activity of the system L amino acid transporter in preloaded conditions. nih.govresearchgate.net Administration of an afterload of phenylalanine after IMT injection resulted in a significant displacement of the tracer from the tumor, further confirming the role of system L-mediated transport in vivo. nih.govsnmjournals.org

The table below details the percentage increase in tumor uptake and image contrast of [¹²³I]-IMT after preloading with different amino acids in a rat rhabdomyosarcoma model.

| Preloading Amino Acid | Increase in Tumor Uptake (%) | Increase in Image Contrast (%) |

| Tryptophan | 36 | 11 |

| Arginine | 26 | 26 |

| Phenylalanine | 22 | 13 |

| Asparagine | 19 | 15 |

| Proline | 15 | 13 |

| Glutamate | 14 | 9 |

Data from in vivo dynamic imaging studies in R1M tumor-bearing rats. nih.govsnmjournals.org

Preclinical investigations have explored the relationship between IMT uptake and tumor characteristics such as growth rate and vascularity. In one study using an experimental rat tumor model, IMT uptake was observed to decrease from 1.7% to 1.0% of the injected dose per gram when tumor growth was arrested. nih.gov This reduction in tracer accumulation was paralleled by a decrease in tumor blood flow. nih.gov These findings suggest that IMT uptake is more strongly influenced by blood flow than by cell proliferation. nih.gov Quantitative autoradiography in this model showed good penetration of the tracer even in poorly vascularized regions of the tumor, indicating that intratumoral distribution is mainly governed by diffusion. nih.gov

In a separate study involving a rhabdomyosarcoma rat model, a strong positive correlation (r = 0.92) was found between the baseline tumor uptake of IMT and the tumor size. nih.govsnmjournals.org

Impact of Metabolic Interventions on Tumor Uptake (e.g., amino acid preloading)

The uptake of this compound (AMT) in neoplastic tissues is significantly influenced by the metabolic environment, particularly the extracellular and intracellular concentrations of other amino acids. Preclinical research in rat models has demonstrated that preloading with specific amino acids can enhance the accumulation of radioiodinated AMT in tumors. This phenomenon is primarily attributed to the operational characteristics of the system L amino acid transport system, which functions as an antiporter. Increased intracellular concentration of an amino acid substrate stimulates the transporter, leading to an accelerated exchange with extracellular amino acids, including AMT.

In a study utilizing a rhabdomyosarcoma rat model, intraperitoneal administration of a single amino acid 30 minutes prior to the injection of [¹²³I]-3-Iodo-alpha-methyltyrosine resulted in a marked increase in both tumor uptake and image contrast. The degree of enhancement varied depending on the amino acid used for preloading. Tryptophan and arginine preloading yielded the most substantial increases in tracer accumulation within the tumor. Current time information in Delhi, IN. These findings suggest that the fasted state may not be the optimal metabolic condition for imaging studies using system L-transported tracers like AMT. Current time information in Delhi, IN.

The table below summarizes the observed effects of preloading with various amino acids on the tumor uptake and image contrast of [¹²³I]-3-Iodo-alpha-methyltyrosine in a preclinical rat model. Current time information in Delhi, IN.

Table 1: Effect of Amino Acid Preloading on [¹²³I]-3-Iodo-alpha-methyltyrosine Tumor Uptake and Contrast

| Preloading Amino Acid | Increase in Tumor Uptake (%) | Increase in Image Contrast (%) |

|---|---|---|

| Arginine | 26% | 26% |

| Proline | 15% | 13% |

| Glutamate | 14% | 9% |

| Asparagine | 19% | 15% |

| Tryptophan | 36% | 11% |

Characterization of Tracer Distribution in Non-Neoplastic Tissues in Animal Studies

Understanding the biodistribution of this compound in non-neoplastic tissues is essential for interpreting its accumulation in target lesions. Animal studies, particularly in rats, have characterized the physiological distribution of the tracer following intravenous administration.

A key finding from these studies is the pronounced and rapid accumulation of the tracer in the kidneys. snmjournals.org This high renal uptake is a limiting factor for its application in studying malignancies in the abdominal region. snmjournals.org Moderate uptake is also observed in the pancreas. In contrast, the concentration of the tracer remains relatively low in other major organs and tissues, including the blood, liver, spleen, muscle, and brain. snmjournals.org The rapid clearance from the blood indicates efficient tissue uptake and excretion. uni-mainz.de

The following table presents the biodistribution of [¹²³I]-3-Iodo-alpha-methyltyrosine in various non-neoplastic organs of healthy rats, quantified 30 minutes after injection. snmjournals.org

Table 2: Biodistribution of [¹²³I]-3-Iodo-alpha-methyltyrosine in Healthy Rats (30 min post-injection)

| Organ/Tissue | Uptake (% Injected Dose per Gram - %ID/g) |

|---|---|

| Blood | 0.36 |

| Liver | 0.69 |

| Spleen | 0.36 |

| Pancreas | 2.15 |

| Kidney | 12.02 |

| Muscle | 0.22 |

Displacement Studies in Animal Models to Elucidate Transport Specificity

Displacement studies in animal models are crucial for confirming the specific transport mechanisms involved in the uptake of this compound. These experiments demonstrate competitive inhibition at the transporter level, providing strong evidence for the tracer's binding and transport pathway.

In an in vivo study with tumor-bearing rats, the administration of a high dose of phenylalanine 40 minutes after the injection of [¹²³I]-3-Iodo-alpha-methyltyrosine caused a significant displacement of the tracer from the tumor. Current time information in Delhi, IN. This result confirms that AMT and phenylalanine compete for the same transport system and that the tracer's binding is reversible.

Further research has identified the specific transporter responsible for this uptake as the L-type amino acid transporter 1 (LAT1), a component of the system L antiporter. nih.gov Studies using oocytes expressing human LAT1 have shown that the transport of AMT is effectively decreased by the presence of other large neutral L-amino acids. nih.gov The α-methyl group in the structure of this compound is a key determinant for its high selectivity for the LAT1 isoform over other transporters like LAT2. researchgate.net This selectivity is a significant characteristic, as LAT1 is frequently overexpressed in various types of cancer cells. researchgate.net

Table 3: Compounds Involved in Transport Competition and Displacement of this compound

| Compound | Role | Primary Transporter |

|---|---|---|

| Phenylalanine | Competitor/Displacing Agent | System L (LAT1) |

| Tryptophan | Competitor | System L (LAT1) |

| Leucine | Competitor | System L (LAT1) |

| Isoleucine | Competitor | System L (LAT1) |

| Methionine | Competitor | System L (LAT1) |

| Tyrosine | Competitor | System L (LAT1) |

| Histidine | Competitor | System L (LAT1) |

Comparative Preclinical Research of 3 Iodo Alpha Methyltyrosine Analogs

Comparative Analysis with Other Radiolabeled Tyrosine and Phenylalanine Analogs (e.g., [18F]FAMT, [18F]FIMP, [76/77Br]BAMP) in Preclinical Settings

Preclinical comparisons of [¹²³I]IMT with other amino acid tracers are crucial for identifying the most suitable candidates for clinical translation. These studies assess various parameters, including biodistribution, tumor accumulation, and clearance kinetics in animal models.

One of the key comparators is L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), a positron emission tomography (PET) tracer developed by replacing the iodine-123 of IMT with fluorine-18. mdpi.com Both tracers share a similar molecular structure, with the α-methyl group being a critical feature. This modification generally results in high selectivity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. snmjournals.org Preclinical studies have shown that [¹⁸F]FAMT exhibits favorable tumor-to-background contrast, rapid blood clearance, and high urinary excretion, properties that are also characteristic of [¹²³I]IMT. mdpi.com

Another important analog used in comparative studies is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). In a comparative study involving brain tumor imaging, the tumor-to-brain ratios (TBRs) of [¹⁸F]FET and [¹²³I]IMT showed a highly significant correlation. nih.gov However, the contrast between the tumor and normal brain was significantly higher for [¹⁸F]FET PET than for [¹²³I]IMT SPECT (TBR of 2.0 vs. 1.5, respectively). nih.gov This suggests that while their uptake mechanisms might be similar, the imaging modality and specific tracer kinetics can influence diagnostic performance. nih.gov

Comparisons have also been made with phenylalanine analogs, such as p-[¹²³I]-iodo-L-phenylalanine (IPA). In a study on glioma-bearing animals, early tumor-to-background ratios of [¹²³I]IMT and IPA were strongly correlated. researchgate.net However, [¹²³I]IMT demonstrated higher TBRs than IPA (1.95 vs. 1.79). researchgate.net A notable difference was the kinetic profile; [¹²³I]IMT showed a characteristic wash-out from the tumor, whereas IPA exhibited persistent accumulation. researchgate.net This suggests that for certain applications, like the delineation of low-grade gliomas, [¹²³I]IMT might be preferred due to its higher initial contrast. researchgate.net

| Tracer | Key Comparative Findings in Preclinical Settings | Reference |

| [¹⁸F]FAMT | Developed as a PET analog to [¹²³I]IMT; shows high specificity for malignant tumors and favorable pharmacokinetics. | mdpi.com |

| [¹⁸F]FET | Tumor-to-brain contrast was significantly higher with [¹⁸F]FET compared to [¹²³I]IMT (TBR 2.0 vs 1.5). | nih.gov |

| IPA | TBRs were higher for [¹²³I]IMT than IPA (1.95 vs 1.79); IPA showed persistent accumulation while [¹²³I]IMT exhibited a wash-out phase. | researchgate.net |

Comparative Evaluation of Amino Acid Transporter Isoform Selectivity in Preclinical Models

The efficacy of amino acid-based tracers like 3-iodo-alpha-methyltyrosine hinges on their selective transport into cancer cells, which overexpress specific amino acid transporters. Preclinical models, such as cell lines and Xenopus oocytes expressing human transporters, are vital for elucidating these mechanisms.

Research has firmly established that the transport of this compound is dominated by the L-type amino acid transport system, particularly the LAT1 isoform. nih.govnih.govrug.nl LAT1 is a sodium-independent transporter that is highly expressed in proliferating tumor cells but has limited expression in normal brain tissue, making it an excellent target for tumor imaging. nih.gov

A key structural feature of this compound responsible for this selectivity is the α-methyl group. snmjournals.org In vitro transport assays have demonstrated that compounds with an α-methyl group, including 3-iodo-l-α-methyl-tyrosine and [¹⁸F]FAMT, are well-transported by LAT1 but not by the non-cancer-type isoform, LAT2. snmjournals.org In contrast, amino acids lacking this group, such as L-tyrosine and O-(2-fluoroethyl)-l-tyrosine, are transported by both LAT1 and LAT2. snmjournals.org This highlights the α-methyl moiety's role in conferring high LAT1 selectivity.

A study using Xenopus laevis oocytes co-expressing human LAT1 or LAT2 with the ancillary protein 4F2hc found that the uptake of [¹²⁵I]IMT via hLAT1 was 5.95-fold higher than via hLAT2, confirming its LAT1-selective transport. nih.gov In human glioma cells, the uptake of [¹²³I]IMT was inhibited by 90%-98% by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a specific inhibitor of system L, further underscoring the dominance of this transport system. nih.gov The transport was also shown to be sodium-independent, which is characteristic of system L. nih.gov

| Transporter Isoform | [¹²⁵I]IMT Transport Activity | Key Finding | Reference |

| hLAT1 | High | Uptake via hLAT1 was 5.95-fold higher than via hLAT2. | nih.gov |

| hLAT2 | Low | The α-methyl group is largely responsible for the lack of transport by LAT2. | snmjournals.orgnih.gov |

| System L (general) | High | Uptake is dominated by BCH-sensitive transport (System L), with inhibition reducing uptake by up to 98%. | nih.gov |

Assessment of Tumor-to-Background Ratios in Animal Imaging Studies

The tumor-to-background (T/B) ratio is a critical metric in preclinical imaging studies, as it quantifies the contrast between the tumor and surrounding healthy tissue. A high T/B ratio is desirable for accurate tumor delineation.

In preclinical studies with rhabdomyosarcoma-bearing rats, [¹²³I]IMT accumulation in the tumor reached a plateau approximately 10 minutes after injection. nih.govresearchgate.net Interestingly, preloading the animals with certain amino acids, such as arginine or tryptophan, led to a significant increase in both tumor uptake and image contrast. For instance, preloading with arginine increased tumor uptake and contrast by 26%, while tryptophan increased uptake by 36%. nih.gov This effect is attributed to the increased activity of the system L antiporter mechanism in preloaded conditions. nih.gov

In studies of non-small cell lung cancer, [¹²³I]IMT SPECT imaging demonstrated a mean T/B ratio of 2.95 in primary tumors. epistemonikos.org In various other extracranial tumors, planar imaging yielded T/B ratios from 1.1 to 3.8, while SPECT imaging produced higher ratios ranging from 1.3 to 6.2. nih.gov

In rat lymphoma models, [¹²³I]IMT accumulated rapidly in primary tumors but yielded a relatively low tumor-to-background ratio of 2:1. researchgate.net In experimental brain tumors in rats, maximum tumor uptake was observed at 15 minutes post-injection, with an improved tumor-to-brain ratio at 24 hours due to poor retention in normal brain tissue. nih.gov

| Animal Model | Tumor Type | Imaging Modality | Mean Tumor-to-Background (T/B) Ratio | Reference |

| Rat | Rhabdomyosarcoma | Dynamic Imaging | Baseline T/B increased with amino acid preloading (e.g., +26% with arginine). | nih.gov |

| Human (Clinical Study Data) | Non-Small Cell Lung Cancer | SPECT | 2.95 (range 1.7-4.9) | epistemonikos.org |

| Human (Clinical Study Data) | Various Extracranial Tumors | Planar | 1.1 - 3.8 | nih.gov |

| Human (Clinical Study Data) | Various Extracranial Tumors | SPECT | 1.3 - 6.2 | nih.gov |

| Rat | Lymphoma | Not Specified | ~2:1 | researchgate.net |

| Rat | HSN Sarcoma (Brain) | Autoradiography | Improved T/B ratio at 24 hours post-injection. | nih.gov |

Methodological Advancements in Research Utilization of 3 Iodo Alpha Methyltyrosine

Development of Automated Synthesis Protocols for Research Efficiency

The synthesis of radiolabeled IMT, a critical step for its use as a tracer, has traditionally been a manual process. researchgate.net Manual synthesis is often reliable but can be time-consuming and may involve significant handling of radioactivity by laboratory personnel. researchgate.net To address these challenges, automated synthesis modules have been developed. researchgate.netopenalex.org

The primary goals of automating the synthesis of radiopharmaceuticals like ¹²³I-IMT are to decrease the need for operator assistance, reduce radiation exposure to technicians, and ensure a consistent, ready-to-inject product that meets stringent radiopharmaceutical quality requirements. researchgate.net Automated systems have been successfully developed that replicate the chemical process of manual synthesis, which typically involves an iododestannylation of a precursor molecule. researchgate.net These modules can produce a final product that is identical to its manually synthesized equivalent. researchgate.net The automation leads to a more efficient workflow, which is crucial in a research environment where multiple batches may be needed for various preclinical studies. While manual methods can achieve average radiochemical synthesis yields of 60-80%, automated systems have been proposed to streamline this process. researchgate.net

| Parameter | Manual Synthesis | Automated Synthesis | Reference |

|---|---|---|---|

| Operator Assistance Time | Time-consuming | Decreased | researchgate.net |

| Radiation Exposure | Higher potential exposure | Reduced | researchgate.net |

| Consistency | Operator-dependent | Improved consistency | researchgate.net |

| Product Quality | Reliable | Produces an identical, ready-to-inject product | researchgate.net |

Quantitative Analytical Methods for Tracer Distribution and Kinetics in Preclinical Studies

A cornerstone of preclinical research with 3-Iodo-alpha-methyltyrosine is the ability to quantitatively measure its distribution and kinetic profile within a biological system. A suite of advanced analytical methods is employed for this purpose, ranging from in-vivo imaging to ex-vivo sample analysis.

In-Vivo Imaging Techniques: Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are the principal non-invasive imaging modalities used to study the biodistribution of radioiodinated IMT. itnonline.com SPECT is commonly used with ¹²³I-IMT, while PET can be used with positron-emitting isotopes like ¹²⁴I. researchgate.netnih.gov

These techniques allow for the three-dimensional visualization and quantification of tracer uptake in various organs and tissues over time. itnonline.com In preclinical studies involving animal models, dynamic imaging sequences are often performed. For instance, dynamic PET studies have shown that ¹²⁴I-IMT accumulates in brain and tumor tissue, reaching a maximum concentration around 15 minutes post-injection, followed by a washout of 20% to 35% by 60 minutes. nih.gov Quantitative analysis in these studies often involves calculating the ratio of tracer accumulation in a region of interest (e.g., a tumor) to a reference region (e.g., normal contralateral brain tissue), known as the tumor-to-brain ratio (TBR). nih.govresearchgate.net

Ex-Vivo and In-Vitro Analysis: To complement and validate in-vivo findings, several ex-vivo techniques are utilized.

Biodistribution Studies: In these studies, the tracer is administered to animal models, which are then euthanized at specific time points. Organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter. This method provides precise quantitative data on the percentage of injected dose per gram of tissue (%ID/g). Preclinical studies in mice using ¹²⁵I-IMT have detailed its distribution, showing significant accumulation in the pancreas. nih.gov Other studies have focused on whole-body kinetics, identifying the kidneys as the primary route of excretion. nih.gov

Quantitative Autoradiography: This high-resolution technique is used to examine the micro-distribution of the tracer within a specific tissue sample. It has been used in experimental rat tumors to show that IMT uptake is generally homogenous and penetrates well even in poorly vascularized tumor regions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for separating and quantifying chemical compounds in biological samples like serum, urine, and tissue homogenates. nih.govnih.gov Validated reversed-phase HPLC methods have been developed to determine the concentration of iodoaminoacids. nih.gov These methods can confirm the chemical identity of the radioactivity measured in tissues, for example, by verifying that the detected signal corresponds to the intact IMT tracer and not its metabolites. nih.gov This is crucial for accurately interpreting the kinetic data from PET and SPECT scans. nih.gov

| Method | Tracer | Model | Key Finding | Time Point | Reference |

|---|---|---|---|---|---|

| Biodistribution | ¹²⁵I-IMT | Mice | Pancreas activity concentration: (34.24 ± 14.03)% | 15 minutes post-injection | nih.gov |

| Biodistribution | ¹²⁵I-IMT | Mice | Pancreas/Liver Ratio: (12.22 ± 3.59) | 15 minutes post-injection | nih.gov |

| Kinetics (Excretion) | ¹²³I-IMT | Human (Data for methodological context) | Renal excretion: 52.8% ± 11.5% of injected dose | 1.5 hours post-injection | nih.gov |

| Kinetics (Excretion) | ¹²³I-IMT | Human (Data for methodological context) | Renal excretion: 74.6% ± 9.8% of injected dose | 5 hours post-injection | nih.gov |

| Kinetics (Uptake) | ¹²⁴I-IMT | Human (Data for methodological context) | Reached maximum accumulation in brain/tumor | ~15 minutes post-injection | nih.gov |

| Kinetics (Washout) | ¹²⁴I-IMT | Human (Data for methodological context) | Washout of 20% to 35% from brain/tumor | 60 minutes post-injection | nih.gov |

| Biodistribution | ¹²⁵I-IMT | Rats (HSN Tumors) | Maximum tumor uptake observed | 15 minutes post-injection | nih.gov |

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Nuanced Transport Regulation

The uptake of 3-Iodo-alpha-methyltyrosine is predominantly mediated by the L-type amino acid transport system, an antiporter that facilitates the exchange of large neutral amino acids across the cell membrane. nih.govnih.gov While the primary role of the LAT1 isoform in this process is well-established, particularly in tumor cells, the precise regulatory mechanisms governing this transport are not fully understood and represent a significant area for future research. nih.gov

Current studies indicate that IMT transport is largely sodium-independent and highly selective for the LAT1 isoform over LAT2, with uptake via hLAT1 being nearly sixfold higher than via hLAT2. nih.govnih.gov This selectivity is crucial for its tumor-imaging properties, as LAT1 is highly upregulated in many cancers. However, the dynamic regulation of LAT1 expression and activity in response to different physiological and pathological stimuli needs further exploration. For instance, the uptake of IMT in human monocyte-macrophages increases significantly upon activation with lipopolysaccharide (LPS), suggesting that inflammatory signals can modulate its transport. nih.gov This opens the question of which cellular signaling pathways (e.g., mTOR, MAPK) are involved in upregulating transporter activity and, consequently, IMT uptake. cellsignal.com

Furthermore, the antiporter nature of System L presents another layer of regulatory complexity. Research has shown that preloading cells with other amino acids, such as phenylalanine or tryptophan, can paradoxically increase the subsequent uptake of IMT. nih.gov This is attributed to an increase in the intracellular substrate pool available for exchange, thereby stimulating the transporter's antiporter activity. nih.gov A deeper investigation into how the intracellular amino acid pool is sensed and how it modulates transporter kinetics could provide critical insights into cellular metabolic status.

Future studies should aim to:

Identify the specific signaling cascades that regulate LAT1 expression and membrane localization in both healthy and diseased cells.

Investigate the transporter's regulation under different metabolic conditions, such as nutrient deprivation or hypoxia.

Explore the potential role of other, less characterized, amino acid transporters in IMT uptake, especially in non-stimulated or non-neoplastic cells.

Table 1: Factors Influencing this compound Transport

| Factor | Observation | Potential Mechanism | Reference |

|---|---|---|---|

| Transporter Isoform | Uptake is 5.95-fold higher via LAT1 than LAT2. | High structural affinity of IMT for the LAT1 substrate-binding site. | nih.gov |

| Cellular Activation (e.g., LPS) | IMT uptake in macrophages doubles after LPS stimulation. | Upregulation of L-type amino acid transport system activity. LPS may also induce an additional Na+-dependent transport system. | nih.gov |

| Amino Acid Preloading | Preloading with amino acids like tryptophan or arginine increases tumor uptake by up to 36%. | Increased antiporter activity of the System L transporter due to a larger intracellular amino acid pool for exchange. | nih.gov |

| Sodium (Na+) Presence | Transport into non-stimulated macrophages and glioma cells is exclusively sodium-independent. | System L (LAT1) functions as a Na+-independent amino acid exchanger. | nih.gov |

Investigation of Non-Tumorigenic Research Applications

The application of this compound has been overwhelmingly focused on oncology. However, given that its transport is tied to the fundamental process of amino acid metabolism via LAT1, its utility as a research tool extends to any physiological or pathological condition involving altered amino acid transport.

One promising, yet underexplored, area is neuroscience . A related compound, 3-iodo-L-tyrosine, has been shown to induce Parkinson-like features in animal models by inhibiting tyrosine hydroxylase at high concentrations and promoting α-synuclein aggregation. nih.gov This suggests that iodinated tyrosine analogs could serve as valuable tools for studying the pathophysiology of neurodegenerative diseases like Parkinson's disease. By tracing the distribution and accumulation of radiolabeled IMT, researchers could potentially investigate alterations in amino acid transport systems in affected brain regions.

Another significant avenue is immunology and inflammation . As noted, activated macrophages exhibit increased IMT uptake. nih.gov LAT1 is also known to be crucial for the activation and proliferation of T-cells. Therefore, IMT could be employed as a tracer to monitor immune cell activation in real-time within models of autoimmune disease, infection, or transplant rejection. This could provide a non-invasive method for assessing the metabolic state of immune cells and the efficacy of immunomodulatory therapies.

Future non-tumorigenic research applications could include:

Neurodegenerative Disorders: Using IMT to probe the integrity and activity of amino acid transport systems in the nigrostriatal pathway in models of Parkinson's disease.

Autoimmune Diseases: Employing radiolabeled IMT to track the metabolic activation of T-lymphocytes in preclinical models of diseases like rheumatoid arthritis or multiple sclerosis.

Metabolic Disorders: Investigating changes in amino acid transport in organs like the pancreas in studies of diabetes. snmjournals.org

Development of Novel Analogs for Enhanced Research Specificity

While this compound is a valuable research tool, the development of novel analogs could overcome some of its limitations and provide enhanced specificity for different research questions. The existing structure of IMT can be systematically modified to fine-tune its biological properties, such as transporter affinity, selectivity, and in vivo kinetics.

The development of fluorinated analogs, such as O-(2-[18F]-fluoroethyl)-L-tyrosine ([18F]FET) and L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT), has already demonstrated the potential of this approach for positron emission tomography (PET) imaging, which offers higher resolution than the single-photon emission computed tomography (SPECT) used with 123I-labeled IMT. researchgate.netmdpi.com Studies comparing these analogs have revealed important structure-activity relationships. For instance, the α-methyl group appears critical for conferring high selectivity for the LAT1 transporter over the more ubiquitously expressed LAT2. nih.gov

Future development could focus on several key areas:

Enhanced Transporter Selectivity: Synthesizing analogs with modifications to the phenyl ring or the alpha-carbon to create probes that can distinguish not only between LAT1 and LAT2 but potentially among other amino acid transporters.

Theranostic Applications: Replacing the diagnostic iodine-123 isotope with therapeutic radioisotopes (e.g., iodine-131 (B157037) or astatine-211). researchgate.net Such "theranostic" agents would allow for simultaneous imaging and targeted radionuclide therapy of cells that overexpress the target transporter.

Altered Pharmacokinetics: Designing analogs with faster or slower washout kinetics to better suit specific imaging protocols. For example, a comparison with p-[123I]-iodo-L-phenylalanine (IPA) showed that while IMT has higher initial uptake, IPA exhibits more persistent accumulation in gliomas, which could be advantageous for delayed imaging. researchgate.net

Table 2: Comparison of IMT and Related Analogs

| Compound | Primary Imaging Modality | Key Feature | Reference |

|---|---|---|---|

| 3-[123I]Iodo-alpha-methyltyrosine (IMT) | SPECT | Well-established tracer for System L transport; selective for LAT1 over LAT2. | nih.govnih.gov |

| [methyl-11C]-L-methionine (MET) | PET | Incorporated into proteins; shows constant accumulation in tumors post-uptake, unlike IMT which has a washout phase. | nih.gov |

| p-[123I]-iodo-L-phenylalanine (IPA) | SPECT | Shows persistent accumulation in tumors, in contrast to the known washout of IMT. | researchgate.net |

| O-(2-[18F]-fluoroethyl)-L-tyrosine ([18F]FET) | PET | Offers superior tumor-to-brain contrast and better discrimination of anatomic structures compared to IMT SPECT. | researchgate.net |

| L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT) | PET | High specificity for LAT1; not metabolized intracellularly, resulting in low background accumulation. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-Iodo-alpha-methyltyrosine in synthetic chemistry research?

- Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Challenges include distinguishing iodinated isomers, which may require coupling NMR with X-ray crystallography for unambiguous resolution . For reproducible results, experimental protocols should align with guidelines emphasizing detailed reporting of instrumentation parameters and validation steps .

Q. How should this compound be stored to maintain stability, and what are the critical handling considerations?

- Methodological Answer : The compound should be stored at -20°C in a dry, inert environment to prevent degradation via dehalogenation or oxidation. Handling requires moisture-resistant gloves and fume hoods to avoid dermal exposure or inhalation of particulates. Safety protocols must address potential carcinogenicity risks, as noted in toxicological profiles .

Q. What are the established protocols for synthesizing this compound, and what are common challenges in its purification?

- Methodological Answer : Synthesis often involves electrophilic iodination of alpha-methyltyrosine precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Key challenges include minimizing di-iodination byproducts and ensuring regioselectivity. Purification via reverse-phase HPLC or recrystallization requires optimization of solvent polarity to separate iodinated analogs .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory activity of this compound against tyrosine hydroxylase, considering competitive binding mechanisms?

- Methodological Answer : Competitive inhibition can be evaluated using enzyme kinetics (e.g., Lineweaver-Burk plots) with varying substrate (L-tyrosine) and inhibitor concentrations. Radiolabeled ¹⁴C-tyrosine (as in enzyme assays ) enables precise quantification of substrate displacement. IC₅₀ values should be corroborated with in silico docking studies to map binding interactions .

Q. What methodologies are effective for investigating the metabolic stability of this compound in in vitro hepatocyte models?

- Methodological Answer : Hepatocyte incubations coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify primary metabolites (e.g., deiodinated or methyl-oxidized derivatives). Time-course studies should monitor half-life (t₁/₂) and intrinsic clearance rates. Control experiments must account for nonspecific protein binding using dialysis membranes .

Q. How should contradictory data on the in vivo pharmacokinetics of this compound be reconciled across different animal models?

- Methodological Answer : Discrepancies may arise from species-specific differences in hepatic metabolism or blood-brain barrier permeability. Meta-analyses should normalize data for variables like dosing regimen, age, and sex. Bayesian statistical models can integrate heterogeneous datasets to identify robust pharmacokinetic trends .

Q. What advanced spectroscopic techniques can resolve structural ambiguities in halogenated tyrosine derivatives like this compound?

- Methodological Answer : Solid-state NMR and single-crystal X-ray diffraction are critical for resolving iodination sites and stereochemical configurations. For dynamic studies, time-resolved fluorescence spectroscopy can probe conformational changes under physiological conditions .

Q. How can isotopic labeling strategies (e.g., ¹⁴C or ¹²⁵I) be optimized for tracking this compound in cellular uptake studies?

- Methodological Answer : ¹²⁵I labeling offers high sensitivity for autoradiography in tissue distribution studies, while ¹⁴C labeling at the methyl group enables tracking of metabolic incorporation into proteins. Purification via size-exclusion chromatography ensures radiochemical purity >95% before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.